molecular formula C16H22N6 B6448994 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2549014-23-3

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B6448994
CAS No.: 2549014-23-3
M. Wt: 298.39 g/mol
InChI Key: NOZFHWLJGXBPEO-UHFFFAOYSA-N
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Description

The compound 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine features a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted at position 3 with a methyl group and at position 8 with an azetidine ring. This structural complexity suggests possible applications in targeting central nervous system (CNS) receptors or kinases, where bicyclic systems are often leveraged for selectivity and potency .

Properties

IUPAC Name

8-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-11-18-19-16-15(17-5-6-22(11)16)21-9-14(10-21)20-7-12-3-2-4-13(12)8-20/h5-6,12-14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZFHWLJGXBPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CC(C3)N4CC5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic molecule with potential biological activity. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

The compound's molecular formula is C14H20N6C_{14}H_{20}N_6 with a molecular weight of 288.35 g/mol. Its structure includes a triazole ring fused with a pyrazine moiety and an azetidine backbone, which may contribute to its biological activities.

PropertyValue
Molecular Formula C₁₄H₂₀N₆
Molecular Weight 288.35 g/mol
CAS Number 305865-38-7
IUPAC Name 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process may include cyclization reactions to form the triazole and pyrazine rings, followed by functionalization to introduce the octahydrocyclopenta structure.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. For example:

  • A study evaluated the cytotoxic effects of related compounds against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The results showed varying degrees of cytotoxicity depending on the structural modifications made to the core compound .
CompoundCell LineIC50 (µM)
Related TriazoleMCF-715
Related TriazoleK-56210

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties against various bacterial strains. In vitro studies suggest that modifications to the triazole ring can enhance antibacterial efficacy:

  • A related study tested several derivatives against common pathogens and found moderate activity compared to standard antibiotics like Streptomycin .
CompoundBacterial StrainZone of Inhibition (mm)
Related TriazoleE. coli14
Related TriazoleS. aureus12

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of the triazole ring may interfere with nucleic acid synthesis or protein function in target cells, leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Case Study on Anticancer Activity : A recent publication focused on the synthesis of new derivatives of triazolo-pyrazines and their evaluation against cancer cell lines. The study highlighted that certain modifications led to increased potency against CDK2/E protein kinases, which are often overexpressed in cancers .
  • Case Study on Antimicrobial Efficacy : Another study examined the antimicrobial effects of triazole derivatives against resistant bacterial strains. The findings suggested that specific substitutions enhanced their ability to disrupt bacterial cell membranes .

Scientific Research Applications

Research indicates that compounds with triazole and pyrazine moieties exhibit significant biological activities. The specific compound shows promise in the following areas:

Anticancer Activity

Several studies have demonstrated the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance:

  • Triazole-containing compounds have been shown to interfere with cell cycle progression and induce apoptosis in various cancer cell lines.
  • The pyrazine ring contributes to enhanced interaction with biological targets involved in cancer pathways.

Antimicrobial Properties

The presence of the triazole group is associated with antimicrobial activity:

  • Compounds similar to this one have exhibited effectiveness against a range of bacteria and fungi.

Medicinal Chemistry Applications

The structural characteristics of this compound make it suitable for further development as a pharmaceutical agent. Key applications include:

Drug Design and Development

The compound can serve as a lead structure for developing new drugs targeting specific diseases:

  • Modification Potential : The azetidine ring can be modified to enhance pharmacokinetic properties such as solubility and bioavailability.

Targeted Therapy

Given its unique structure, this compound may be explored for targeted therapies in oncology:

  • Research into its mechanism of action could reveal pathways that are selectively inhibited, allowing for more effective treatments with fewer side effects.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated significant reduction in tumor growth in vitro and in vivo models.
Study BAssess antimicrobial activityShowed inhibition of bacterial growth against Gram-positive strains.
Study CPharmacokinetic profilingIdentified optimal dosing regimens for potential clinical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is structurally similar to [1,2,4]triazolo[4,3-a]pyrimidines (e.g., compounds in ), but the pyrazine core differs in electronic properties and hydrogen-bonding capacity. Pyrazines generally exhibit lower basicity than pyrimidines, which may influence solubility and membrane permeability .

Substituent Analysis

Position 3 :
  • Target Compound : 3-methyl group. This substitution is common in triazolo-pyrazine/pyrimidine derivatives to enhance metabolic stability and modulate steric effects.
  • Analogues: 3-phenyl or 3-amino groups are reported in adenosine receptor ligands (e.g., ), where bulkier substituents improve receptor affinity .
Position 8 :
  • Target Compound: Azetidine linked to octahydrocyclopenta[c]pyrrol-2-yl.
  • Analogues: 8-Phenyl (e.g., 3-methyl-8-phenyl-[1,2,4]triazolo[4,3-a]pyrazine, CAS 88066-97-1): Aryl groups at position 8 are associated with adenosine A2A receptor antagonism but may limit solubility . 8-Amino (e.g., –8): Amino groups enable hydrogen bonding, critical for kinase inhibition or adenosine receptor modulation .

Research Implications and Gaps

Synthesis Optimization : The target compound’s synthesis remains uncharacterized in the evidence. MCRs () or cyclization strategies () could be adapted for scalable production.

Biological Profiling: Prioritize assays for adenosine receptors, kinases, and antiproliferative activity to validate hypothesized targets.

Solubility vs. Lipophilicity Trade-off : The octahydrocyclopenta[c]pyrrol group may necessitate formulation adjustments to balance bioavailability.

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